2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol

CDK inhibitor Kinase profiling Medicinal chemistry

2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol, commonly referred to as (R)-CR8, is a second-generation purine-based analog of the cyclin-dependent kinase (CDK) inhibitor (R)-roscovitine (seliciclib). It is a potent, ATP-competitive inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, with additional activity against casein kinase 1 (CK1δ/ε) and GSK-3α/β.

Molecular Formula C24H29N7O
Molecular Weight 431.5 g/mol
Cat. No. B13117817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol
Molecular FormulaC24H29N7O
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4
InChIInChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)
InChIKeyHOCBJBNQIQQQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-CR8 (2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol) – A Second-Generation Roscovitine-Derived CDK Inhibitor for Preclinical Procurement


2-((9-Isopropyl-6-((4-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol, commonly referred to as (R)-CR8, is a second-generation purine-based analog of the cyclin-dependent kinase (CDK) inhibitor (R)-roscovitine (seliciclib). It is a potent, ATP-competitive inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, with additional activity against casein kinase 1 (CK1δ/ε) and GSK-3α/β [1]. The compound induces apoptosis in a wide range of cancer cell lines and has demonstrated in vivo efficacy in a rat spinal cord injury model [2]. Its N6 substitution with a 4-(pyridin-2-yl)benzyl group is the critical structural modification that enhances both kinase inhibitory potency and cellular efficacy relative to (R)-roscovitine [1].

CDK1/2/5/7/9 pathway inhibition studies
Apoptosis endpoint studies in cancer cell models
Neuroprotection model-response studies (rodent SCI)
Enantiomer-specific kinase selectivity research

Why (R)-CR8 Cannot Be Simply Replaced by (R)-Roscovitine or Other Pan-CDK Inhibitors in Experimental Settings


Despite sharing a purine scaffold and overlapping CDK target space with (R)-roscovitine, (R)-CR8 exhibits substantially differentiated potency in both biochemical and cellular contexts that preclude simple substitution. The N6 4-(pyridin-2-yl)benzyl modification yields a 2- to 4-fold improvement in kinase inhibition and a ~40-fold gain in cellular anti-proliferative activity [1]. Furthermore, (R)-CR8 displays an enantiomer-specific activity profile distinct from (S)-CR8, with differential potency across CDK family members and cellular efficacy [2]. These quantitative gaps mean that experimental results obtained with (R)-roscovitine or the (S)-enantiomer cannot be extrapolated to (R)-CR8 without re-validation. The compound's emerging role as a molecular glue degrader of cyclin K further distinguishes it functionally from earlier-generation CDK inhibitors [3].

(R)-Roscovitine may show lower kinase engagement, altering CDK1/2/5 pathway interpretation in comparative studies.
(S)-CR8 enantiomer may shift CDK9 preference, confounding CDK1/2-focused experiments if substituted inadvertently.
Emerging molecular glue degrader function for cyclin K may not be recapitulated by earlier-generation CDK inhibitors.

Quantitative Differentiation Evidence for (R)-CR8 Procurement Decisions


(R)-CR8 vs. (R)-Roscovitine: Kinase Inhibition Potency Comparison Across CDK Family Members

(R)-CR8 demonstrates 2- to 4-fold greater potency than (R)-roscovitine in inhibiting CDK1, CDK2, and CDK5 in biochemical assays. Against CDK1/cyclin B, (R)-CR8 achieves an IC50 of 0.09 µM versus 0.33 µM for (R)-roscovitine (3.7-fold improvement). For CDK2/cyclin A, the IC50 values are 0.072 µM and 0.22 µM, respectively (3.1-fold). For CDK5/p25, the values are 0.11 µM versus 0.27 µM (2.5-fold). CDK9 inhibition is roughly comparable (0.18 µM vs. 0.23 µM), while (R)-CR8 is moderately less potent against CDK7 (1.1 µM vs. 0.80 µM) [1][2].

CDK Inhibition vs. Roscovitine
Cross-study comparable
3.7× (CDK1), 3.1× (CDK2), 2.5× (CDK5) lower IC50
May enhance CDK1/2/5 target engagement at lower concentrations
CDK7/9 comparable; CDK9 similar
CDK inhibitor Kinase profiling Medicinal chemistry

(R)-CR8 Cellular Anti-Proliferative Potency: ~40-Fold Superiority Over (R)-Roscovitine

In cellular proliferation assays, (R)-CR8 exhibits markedly enhanced anti-proliferative activity compared to (R)-roscovitine. Across various cancer cell lines, (R)-CR8 achieves an average IC50 of approximately 0.39 µM, whereas (R)-roscovitine requires concentrations around 27.8 µM to achieve comparable effects, representing a ~40-fold improvement [1]. This enhanced cellular potency was confirmed in SH-SY5Y neuroblastoma cells, where (R)-CR8 inhibited CDK1 and CDK9 substrate phosphorylation with 25- to 50-fold higher potency than (R)-roscovitine [2].

Cellular Anti-Proliferative Potency
Cross-study comparable
~40× lower IC50 (0.39 vs 27.8 µM)
Supports reduced compound use and lower DMSO artifact risk
Averaged across cancer cell lines
Cancer cell proliferation Cytotoxicity Drug discovery

(R)-CR8 Enantiomer Selectivity: Direct Comparison of (R)-CR8 vs. (S)-CR8 Kinase Inhibition Profiles

The (R)- and (S)-enantiomers of CR8 exhibit distinct kinase inhibition profiles. (R)-CR8 is more potent against CDK1 (IC50 0.09 vs. 0.15 µM), CDK2/cyclin A (0.072 vs. 0.080 µM), CDK2/cyclin E (0.041 vs. 0.060 µM), and CDK5 (0.11 vs. 0.12 µM). Conversely, (S)-CR8 shows moderately superior inhibition of CDK9 (0.11 vs. 0.18 µM). In SH-SY5Y cells, (S)-CR8 reduces viability with an IC50 of 0.40 µM, slightly lower than (R)-CR8's 0.49 µM [1][2].

Enantiomer Selectivity Profile
Head-to-head
CDK1 1.7× (R), CDK2/E 1.5× (R), CDK9 1.6× (S)
Enantiomer-specific CDK preference; target-matched procurement essential
SH-SY5Y viability similar (R: 0.49, S: 0.40 µM)
Enantiomer specificity Stereochemistry Kinase selectivity

(R)-CR8 Apoptosis Induction Potency: 35- to 68-Fold Greater Than (R)-Roscovitine in Neuroblastoma Cells

In SH-SY5Y neuroblastoma cells, (R)-CR8 induces multiple apoptotic markers with dramatically higher potency than (R)-roscovitine. Specifically, (R)-CR8 is 40-fold more potent in MTS reduction (viability), 35-fold more potent in lactate dehydrogenase (LDH) release, 68-fold more potent in caspase-3/7 activation, and 50-fold more potent in PARP cleavage. This pro-apoptotic superiority was consistently observed across 25 different cell lines [1].

Apoptosis Induction vs. Roscovitine
Cross-study comparable
Caspase 68×, PARP 50×, LDH 35×
Reported apoptosis pathway response in SH-SY5Y neuroblastoma cells
Consistent across 25 cancer cell lines
Apoptosis Neuroblastoma Cell death

(R)-CR8 Kinase Selectivity: Exquisite CDK Selectivity Confirmed Across 108 Kinases

A comprehensive selectivity screen of (R)-CR8 against 108 kinases revealed exquisite selectivity for CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, with minimal inhibition of non-CDK kinases at concentrations up to 10 µM. Key off-target activities were limited to CK1δ/ε (IC50 0.4 µM), GSK-3α/β (IC50 12 µM), Dyrk1A (IC50 3.6 µM), and Erk2 (IC50 3.6 µM) [1]. The co-crystal structure with pCDK2/cyclin A (PDB: 3DDP) confirms the inhibitor occupies the ATP-binding pocket in an orientation essentially identical to (R)-roscovitine, with the pyridyl moiety making additional contacts that rationalize the selectivity gain [2].

Kinase Selectivity Profile
Class-level inference
6 CDK targets; 4 off-targets (CK1δ/ε, GSK-3α/β, Dyrk1A, Erk2) out of 108
Preserved selectivity supports CDK-focused phenotypic interpretation
Co-crystal structure confirms ATP-pocket binding (PDB 3DDP)
Kinase selectivity Off-target profiling Chemical biology

(R)-CR8 In Vivo Efficacy: Lesion Size Reduction in Rat Spinal Cord Injury Model at 5 mg/kg

In an adult male Sprague-Dawley rat spinal cord injury model, intraperitoneal administration of (R)-CR8 at 5 mg/kg significantly reduced lesion size after 28 days as assessed by histological evaluation [1]. While no head-to-head in vivo comparison with (R)-roscovitine is available in this specific model, the systemic efficacy at a relatively low dose supports the translational relevance of the compound's enhanced cellular potency. In contrast, (R)-roscovitine's lower cellular potency and inferior apoptosis induction would likely require substantially higher doses to achieve comparable in vivo effects, though this remains to be formally demonstrated.

In Vivo Spinal Cord Injury Model
Data to verify
5 mg/kg i.p. reduced lesion size at 28 d in rats
Reported model-response context; direct in vivo comparison absent
Compound sourced from product page citing Kabadi SV et al.
In vivo pharmacology Neuroprotection Spinal cord injury

Optimal Application Scenarios for (R)-CR8 Based on Quantitative Differentiation Evidence


CDK1/2/5-Focused Cancer Cell Cycle Studies Requiring Potent yet Selective Kinase Inhibition

For researchers investigating CDK1, CDK2, or CDK5-dependent cell cycle regulation, (R)-CR8 offers 2.5- to 3.7-fold enhanced target engagement over (R)-roscovitine while maintaining a clean selectivity profile across 108 kinases [1]. Its reduced impact on CDK7 relative to roscovitine may also be advantageous when CDK7 inhibition is an experimental confounder.

Neuroblastoma and Apoptosis-Resistant Cancer Models Needing Robust Cell Death Induction

In SH-SY5Y neuroblastoma and 24 other cancer cell lines, (R)-CR8 induces apoptosis with 35- to 68-fold greater potency than (R)-roscovitine across multiple markers (caspase activation, PARP cleavage, LDH release) [2]. This makes it the compound of choice for apoptosis-focused oncology studies where roscovitine's weaker pro-death activity would require excessively high concentrations.

Enantiomer-Specific Pharmacological Studies Distinguishing CDK9 vs. CDK1/2 Contributions

The distinct kinase inhibition fingerprints of (R)-CR8 (CDK1/2/5-preferring) and (S)-CR8 (CDK9-preferring, with slightly greater cellular potency) enable paired-enantiomer experimental designs to dissect the relative contributions of CDK9 versus CDK1/2/5 to observed phenotypes [3]. Procurement of both enantiomers from a validated source ensures stereochemical purity and reproducible results.

In Vivo Neuroprotection and Spinal Cord Injury Studies Requiring Low-Dose Systemic Efficacy

The demonstration that 5 mg/kg i.p. (R)-CR8 significantly reduces lesion size in a rat spinal cord injury model supports its use in preclinical neuroprotection studies [4]. The compound's ~40-fold cellular potency advantage over (R)-roscovitine suggests that equivalent in vivo efficacy would require substantially higher roscovitine doses, potentially introducing toxicity or solubility limitations.

Application
Selection Property
Validation Focus
CDK1/2/5 cell cycle studies
CDK target engagement profile
CDK1/2/5 substrate phosphorylation endpoints
Neuroblastoma apoptosis research
Apoptosis pathway response
Caspase and PARP cleavage endpoints
Enantiomer-specific CDK9 vs. CDK1/2 studies
Enantiomer-specific kinase preference
CDK9 vs. CDK1/2 phenotypic dissection
In vivo neuroprotection research
In vivo model response context
Lesion size reduction and histological endpoints
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